molecular formula C21H22N8O3 B8134287 Orexin receptor antagonist 3

Orexin receptor antagonist 3

Numéro de catalogue B8134287
Poids moléculaire: 434.5 g/mol
Clé InChI: MPDQVXKSEUGRGO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Orexin receptor antagonist 3 is a useful research compound. Its molecular formula is C21H22N8O3 and its molecular weight is 434.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Orexin receptor antagonist 3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Orexin receptor antagonist 3 including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

  • Obesity, Anxiety, and Sleep/Wake Disorders Treatment : Orexin receptor antagonists, including Orexin receptor antagonist 3, are being explored as potential therapeutic targets for treating obesity, anxiety, and sleep/wake disorders such as insomnia (Roecker, Cox, & Coleman, 2016).

  • Therapeutic Agent for Insomnia and Addictive Disorders : These compounds are investigated for their potential in treating insomnia and addictive disorders, suggesting a broad range of applicability in addressing various health conditions (Tran et al., 2011).

  • Treatment of Sleep Disorders : Specifically targeting sleep disorders like narcolepsy and insomnia, Orexin receptor antagonist 3 is under development as a drug that modulates orexin receptors (Mieda & Sakurai, 2013).

  • Promoting Sleep : These antagonists have shown efficacy in promoting sleep in animals and humans, providing a clinical proof-of-concept for treating primary insomnia (Coleman, Cox, & Roecker, 2011).

  • Reducing the Reinforcing Effects of Ethanol : The blockade of orexin-2 receptors by these antagonists can reduce the reinforcing effects of ethanol, which includes self-administration, place preference, and reinstatement, indicating potential use in treating alcohol dependence (Shoblock et al., 2011).

  • Potential in Treating Narcolepsy with Cataplexy : Besides primary insomnia, orexin receptor antagonists are also being considered for the treatment of narcolepsy with cataplexy, broadening the scope of their therapeutic applications (Boss & Roch, 2017).

  • Novel Therapy for Insomnia : Orexin receptor antagonists, particularly those that block OX2 or both OX1 and OX2 receptors, are under development as novel therapies for treating insomnia (Scammell & Winrow, 2011).

Propriétés

IUPAC Name

[2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[2-nitro-6-(triazol-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N8O3/c1-13-8-14(2)25-21(24-13)27-11-15-9-26(10-16(15)12-27)20(30)19-17(28-22-6-7-23-28)4-3-5-18(19)29(31)32/h3-8,15-16H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDQVXKSEUGRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=CC=C4[N+](=O)[O-])N5N=CC=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Orexin receptor antagonist 3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Orexin receptor antagonist 3
Reactant of Route 2
Reactant of Route 2
Orexin receptor antagonist 3
Reactant of Route 3
Reactant of Route 3
Orexin receptor antagonist 3
Reactant of Route 4
Reactant of Route 4
Orexin receptor antagonist 3
Reactant of Route 5
Reactant of Route 5
Orexin receptor antagonist 3
Reactant of Route 6
Reactant of Route 6
Orexin receptor antagonist 3

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.